Potassium hydrogen 2-sulphonatobenzoate

Beschreibung

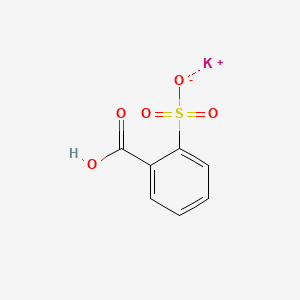

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

62473-97-6 |

|---|---|

Molekularformel |

C7H5KO5S |

Molekulargewicht |

240.28 g/mol |

IUPAC-Name |

potassium;2-carboxybenzenesulfonate |

InChI |

InChI=1S/C7H6O5S.K/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 |

InChI-Schlüssel |

JMCGARBKIAJZLC-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Reaction Control and Monitoring:

Thermal Management: Neutralization and sulfonation reactions are often exothermic. On a larger scale, efficient heat dissipation is critical. This involves using reaction vessels with appropriate cooling jackets and controlling the rate of reagent addition to manage the temperature. google.com

Mixing: Ensuring homogenous mixing is vital for consistent reaction progress and to avoid localized overheating. Mechanical stirrers are necessary in larger flasks or reactors. orgsyn.org

Isolation and Purification:

Filtration: The isolation of the precipitated product requires larger filtration equipment, such as a Büchner funnel setup capable of handling larger volumes and solid masses. The solid cake may require washing with specific solutions, such as a cold salt solution, to displace impurities from the mother liquor. google.com

Crystallization: The final purification step, recrystallization, must be optimized for scale. This includes selecting an appropriate solvent system, determining the optimal cooling profile to control crystal size and purity, and managing the larger volumes of solvent required. brazilianjournals.com.br Cooling in an ice bath is a common technique to maximize yield. worldwidejournals.comgoogle.com

Drying: The isolated product must be dried efficiently. On a research scale, this might involve using a vacuum oven at a controlled temperature to remove residual solvent without decomposing the product. google.com

Solvent and Reagent Handling:

Solvent Management: Larger scale synthesis involves significant quantities of solvents. Procedures for solvent recovery and recycling, such as distillation, should be considered to improve sustainability and reduce cost. orgsyn.org Azeotropic distillation can be used to remove water from a reaction mixture. google.com

Waste Management: The disposal of chemical waste, including mother liquor and washings, must be handled in accordance with safety and environmental regulations. orgsyn.org Neutralization of acidic or basic waste streams may be required.

Process Safety and Efficiency:

Spectroscopic Analysis for Molecular Structure Elucidation (e.g., High-Resolution NMR, Vibrational Spectroscopy)

High-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are pivotal in delineating the molecular framework of potassium hydrogen 2-sulphonatobenzoate.

High-Resolution NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the seven carbon atoms. The carboxyl carbon would appear significantly downfield, while the aromatic carbons would resonate in the typical aromatic region (approximately 120-140 ppm), with their precise shifts influenced by the positions of the carboxyl and sulfonate substituents.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides critical information about the functional groups present in the molecule. The Fourier-Transform Infrared (FT-IR) and Raman spectra of this compound would be characterized by specific vibrational modes.

Key expected vibrational frequencies include:

O-H Stretch: A broad absorption band corresponding to the carboxylic acid hydroxyl group.

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid.

S=O Stretch: Strong, characteristic absorption bands for the symmetric and asymmetric stretching of the sulfonate group.

Aromatic C-H and C=C Stretches: Multiple sharp bands in the aromatic region of the spectrum.

The precise frequencies of these vibrations provide a fingerprint for the compound, allowing for its identification and the study of intermolecular interactions, such as hydrogen bonding.

Solid-State Structure Determination via X-ray Diffraction Techniques

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, insights can be drawn from the structures of related potassium salts.

For instance, in the crystal structure of potassium 2-iodobenzenesulfonate monohydrate, the potassium cation is coordinated by oxygen atoms from the sulfonate groups and water molecules, forming a two-dimensional sheet-like structure. rsc.org A similar coordination environment is expected for this compound, with the potassium ion likely interacting with oxygen atoms from both the sulfonate and carboxylate groups of neighboring molecules.

Furthermore, the presence of both a hydrogen bond donor (the carboxylic acid) and acceptors (the sulfonate and carboxylate oxygens) suggests that extensive hydrogen bonding plays a crucial role in the crystal packing, likely forming a complex three-dimensional network. The study of potassium hydrogen bisglycollate also reveals a structure where glycollate anions and glycollic acid molecules are linked by hydrogen bonds and potassium ions. nih.gov

A typical set of crystallographic data that would be obtained from a single-crystal X-ray diffraction study is presented in the table below, based on common parameters for similar organic salts.

| Crystallographic Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| a (Å) | 5-10 |

| b (Å) | 10-20 |

| c (Å) | 8-15 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1000-2000 |

| Z (molecules per unit cell) | 4 or 8 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be suitable. In negative ion mode ESI-MS, the deprotonated molecule, [C₇H₄O₅S]⁻, would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the anion (200.00 u). In positive ion mode, adducts with potassium, such as [C₇H₅O₅SK + K]⁺, might be observed.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition, confirming the molecular formula of C₇H₅KO₅S. wikipedia.org

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural confirmation. Expected fragmentation pathways would involve the loss of small neutral molecules such as CO₂, H₂O, and SO₃.

| Ion | m/z (Expected) | Identity |

| [C₇H₅O₅S]⁻ | 200.00 | Anion of the compound |

| [C₆H₅O₃S]⁻ | 157.00 | Loss of CO₂ |

| [C₇H₅O₂]⁻ | 121.03 | Loss of SO₃ |

Elemental Microanalysis for Stoichiometric Verification

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, and sulfur in this case) in a purified sample of the compound. This technique is crucial for verifying the empirical and molecular formula. The theoretical elemental composition of this compound (C₇H₅KO₅S) is calculated based on its molecular weight of 240.27 g/mol . wikipedia.org

| Element | Theoretical Percentage (%) |

| Carbon (C) | 34.99 |

| Hydrogen (H) | 2.10 |

| Potassium (K) | 16.27 |

| Oxygen (O) | 33.29 |

| Sulfur (S) | 13.35 |

Experimental values obtained from elemental analysis of a pure sample should be in close agreement with these theoretical percentages (typically within ±0.4%).

Thermal Analysis Techniques in Structural Stability Investigations

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability of the compound and to characterize thermal events like melting, decomposition, and phase transitions.

For this compound, a TGA analysis would likely show initial stability up to a certain temperature, followed by one or more mass loss steps corresponding to decomposition. A plausible decomposition pathway would involve the initial loss of water if the compound is a hydrate, followed by the loss of the carboxylic acid and sulfonic acid groups. The final residue at high temperatures would likely be a potassium-containing inorganic salt.

Drawing a parallel with potassium hydrogen phthalate (B1215562), which decomposes around 295 °C, a similar thermal stability range might be expected for this compound.

DSC analysis would reveal the temperatures and enthalpies of any phase transitions. An endothermic peak corresponding to melting would be observed if the compound melts before it decomposes. The decomposition process itself would be indicated by one or more exothermic or endothermic peaks.

Reaction Pathways Involving the Carboxylate Functional Group

The carboxylate group in this compound can undergo reactions typical of carboxylic acids, although its reactivity is influenced by the presence of the adjacent sulphonate group.

One of the primary reactions of the carboxylate group is esterification . This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For this compound, this would involve protonation of the carboxylate to the carboxylic acid, followed by the standard Fischer esterification mechanism.

Another potential reaction is decarboxylation , the removal of the carboxyl group. However, this reaction generally requires harsh conditions, such as high temperatures and the presence of a catalyst, and is not a common transformation for simple aromatic carboxylic acids.

The formation of acid anhydrides is also a possibility. For instance, 2-sulfobenzoic acid can be converted to 2-sulfobenzoic anhydride (B1165640) by heating with thionyl chloride or phosphorus pentoxide. orgsyn.org This cyclic anhydride is a key intermediate in the synthesis of various compounds. nist.govmerckmillipore.com

Reactivity of the Sulphonate Moiety in Organic Transformations

The sulphonate group is a versatile functional group with its own characteristic reactions.

Desulfonation is a key reaction of aryl sulfonic acids and is the reverse of sulfonation. wikipedia.org This reaction involves the hydrolysis of the sulfonic acid, typically by heating with dilute acid, to regenerate the arene. youtube.comyoutube.comyoutube.com The ease of desulfonation is related to the ease of the initial sulfonation. wikipedia.org

The sulfonic acid group can also be converted into sulfonyl halides , which are important synthetic intermediates. This is often achieved by reacting the sulfonic acid with reagents like phosphorus pentachloride or thionyl chloride.

In certain contexts, particularly in electron-deficient aromatic systems, the sulfonic acid group can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov This allows for the introduction of other functional groups onto the aromatic ring. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the carboxylate and the sulphonate. youtube.comwikipedia.org

In electrophilic aromatic substitution (EAS) , both the carboxylic acid group and the sulfonic acid group are meta-directing. youtube.comyoutube.com Therefore, any incoming electrophile will preferentially add to the positions meta to these groups. The general mechanism for EAS involves the attack of the aromatic pi system on an electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. chemtube3d.comlibretexts.org

Nucleophilic aromatic substitution (NAS) on the benzene ring of this compound is less common unless there are other activating groups present (e.g., nitro groups) or under forcing conditions. nih.govscience.gov In such cases, a strong nucleophile can displace a leaving group on the ring. The sulfonic acid group itself can sometimes be displaced in NAS reactions on highly electron-deficient rings. nih.gov

| Reaction Type | Reactivity of the Benzene Ring | Directing Effects of Substituents |

| Electrophilic Aromatic Substitution | Deactivated | Both -COOH and -SO₃H are meta-directing |

| Nucleophilic Aromatic Substitution | Generally unreactive unless further activated | The -SO₃H group can act as a leaving group in some cases |

Investigation of Proton Transfer Mechanisms and Acid-Base Equilibria

This compound is an acidic salt. The sulfonic acid group is a strong acid, with a pKa significantly lower than that of the carboxylic acid group. wikipedia.org In aqueous solution, the sulfonic acid group will be fully deprotonated to the sulphonate anion, while the carboxylic acid will exist in equilibrium with its carboxylate form.

Proton transfer is a fundamental step in many of the reactions of this compound, including acid-catalyzed esterification and hydrolysis reactions. The mechanism of proton transfer in these reactions typically involves the formation of an oxonium ion intermediate.

Redox Chemistry and Electrochemical Behavior

The benzene ring of this compound can be reduced under certain conditions, for example, through catalytic hydrogenation. This would result in the formation of the corresponding cyclohexane (B81311) derivative. However, the aromatic ring is generally stable to reduction.

The functional groups themselves are relatively stable to redox reactions under normal conditions. The sulfonic acid group is resistant to both oxidation and reduction. The carboxylic acid group can be reduced to an alcohol, but this typically requires strong reducing agents like lithium aluminum hydride.

The electrochemical behavior of this compound would be influenced by the presence of the electroactive aromatic ring and the acidic functional groups.

Kinetic and Thermodynamic Studies of Relevant Reactions

Specific kinetic and thermodynamic data for reactions of this compound are not widely available in the literature. However, general principles can be applied.

The kinetics of electrophilic aromatic substitution reactions are influenced by the electron density of the aromatic ring. Since the ring in this compound is deactivated, the rate of EAS will be slower than that of benzene.

Thermodynamically, the sulfonation of benzene is a reversible process, and the position of the equilibrium is dependent on the reaction conditions. youtube.com The desulfonation reaction is favored at higher temperatures and in the presence of dilute acid, indicating that the sulfonation is an exothermic process.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic properties and predicting the reactivity of the hydrogen 2-sulphonatobenzoate anion. Methods like Density Functional Theory (DFT), often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and calculate electronic structure. mdpi.com These calculations can determine the distribution of electron density and identify the most reactive sites within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. Analysis of the electrostatic potential map helps in identifying nucleophilic and electrophilic regions, predicting how the molecule will interact with other reagents. For instance, the negatively charged oxygen atoms of the sulphonate and carboxylate groups are expected to be primary sites for electrophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Calculated Parameter | Significance for Potassium hydrogen 2-sulphonatobenzoate |

|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |

| Mulliken Atomic Charges | Indicates the partial charge distribution on each atom, highlighting electrostatic interaction sites. |

| HOMO Energy | Represents the ability to donate an electron; localized on electron-rich areas. |

| LUMO Energy | Represents the ability to accept an electron; localized on electron-poor areas. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and the energy required for electronic excitation. |

| Electrostatic Potential (ESP) | Maps the electron density to visualize sites prone to nucleophilic or electrophilic attack. |

This table is illustrative of the types of data generated through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. nih.gov These simulations model the movements of the sulphonatobenzoate anion, the potassium cation, and surrounding solvent molecules (typically water), providing a detailed view of conformational changes and intermolecular interactions. researchgate.net

By simulating the system for nanoseconds or longer, MD can reveal the stable and transient conformations of the sulphonatobenzoate anion. pitt.edu This is particularly useful for understanding the flexibility of the molecule and the orientation of the sulphonate and carboxylate groups relative to the benzene (B151609) ring. Furthermore, MD simulations elucidate the nature of the solvation shell around the molecule, showing how water molecules arrange themselves and form hydrogen bonds with the functional groups. The simulation also models the interaction between the potassium ion and the negatively charged groups of the anion, revealing details about ion pairing in solution. researchgate.net

Prediction of Spectroscopic Signatures through Computational Methods

Computational methods can predict spectroscopic signatures, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural verification. Time-dependent DFT (TD-DFT) calculations can be used to predict vibrational frequencies corresponding to IR absorption bands. By comparing the computed spectrum with experimental data, specific vibrational modes can be assigned to the functional groups (sulphonate, carboxylate, and C-H bonds) of the molecule.

Similarly, NMR chemical shifts (for ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the chemical structure of this compound.

Table 2: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Data | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Assignment of stretching and bending modes for SO₃⁻, COO⁻, C=C (aromatic), and C-H bonds. |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of proton environments, particularly for the aromatic and acidic protons. |

| ¹³C NMR Spectroscopy | Chemical Shifts (ppm) | Prediction of the chemical environment for each carbon atom in the benzene ring and carboxylate group. |

This table illustrates the types of spectroscopic data that can be predicted computationally.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical calculations are a powerful tool for investigating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states—the high-energy intermediates that connect reactants and products.

For example, the mechanism of esterification at the carboxylate group or reactions involving the sulphonate group can be studied. Computational modeling can determine the activation energy barriers for different proposed pathways, allowing researchers to identify the most likely reaction mechanism. This approach provides a level of detail about bond-breaking and bond-forming events that is often inaccessible through experimental methods alone.

Modeling of Hydrogen Bonding and Other Non-Covalent Interactions

The structure and properties of this compound in both solid and solution phases are heavily influenced by a network of non-covalent interactions. youtube.com These interactions, though weaker than covalent bonds, collectively determine the supramolecular assembly and crystal packing. libretexts.org

Computational models can accurately describe these forces:

Hydrogen Bonding : The primary hydrogen bonding occurs between the hydrogen of the carboxyl group (in the hydrogen sulphonatobenzoate form) and the oxygen atoms of the sulphonate or carboxylate groups of neighboring molecules. In solution, hydrogen bonds with water molecules are predominant. rsc.org

Ionic Interactions : Strong electrostatic attraction exists between the positively charged potassium (K⁺) ion and the negatively charged oxygen atoms of the sulphonate (SO₃⁻) and carboxylate (COO⁻) groups. youtube.com

π-π Stacking : The aromatic benzene rings can stack on top of each other, an interaction that can influence crystal packing.

Development of Theoretical Models for Structure-Property Relationships

A key goal of computational chemistry is to develop theoretical models that establish quantitative structure-property relationships (QSPR). mdpi.com For this compound, this involves correlating its computed molecular descriptors (from quantum chemical calculations) with its observed physical and chemical properties. researchgate.net

For example, calculated parameters like the HOMO-LUMO gap, molecular volume, surface area, and dipole moment can be used to build models that predict properties such as solubility, reactivity, or thermal stability. By understanding these relationships, it becomes possible to predict the properties of similar, yet-to-be-synthesized, substituted sulphonatobenzoates, guiding the design of new molecules with desired characteristics.

Supramolecular Chemistry Applications

Host-Guest Recognition Studies with Macrocyclic Receptors and Other Supramolecular Hosts

Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity or binding pocket of a larger molecule or molecular assembly (the host). rsc.org The 2-carboxybenzenesulfonate anion is an excellent candidate for guest recognition studies due to its distinct functional groups, which can engage in multiple non-covalent interactions. Its aromatic ring can fit into hydrophobic cavities of hosts like cyclodextrins or calixarenes, while the carboxylate and sulphonate groups can form directional hydrogen bonds and ion-dipole interactions with receptor sites.

Conversely, the anion can be incorporated into larger host frameworks. For instance, soft molecular host frameworks composed of metal complexes and organic sulfonates have been shown to form pillared-layer structures capable of including various guest molecules. nih.gov The ability of these frameworks to adjust their cavity size to accommodate different guests highlights the flexibility that sulfonate-based linkers impart. nih.gov The 2-carboxybenzenesulfonate anion, with its dual functionality, could be used to construct such adaptable host systems, where recognition is driven by a combination of hydrogen bonding, ionic interactions, and steric fit.

Self-Assembly Processes Driven by Intermolecular Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. For potassium hydrogen 2-sulphonatobenzoate, the primary forces governing its assembly are hydrogen bonding, ionic interactions, π-stacking, and hydrophobic effects.

In aqueous environments, which are the dominant solvent in biological systems, the self-assembly of molecules containing sulfonate groups is a well-studied phenomenon. beilstein-journals.org Sulfonated peptide amphiphiles, for example, can self-assemble into one-dimensional rod-like architectures. beilstein-journals.orgnih.gov The process is often influenced by the ionic strength of the solution, which screens the electrostatic repulsion between the charged sulfonate groups, allowing other forces like hydrogen bonding and hydrophobic interactions to dominate and drive the formation of ordered polymers. beilstein-journals.orgnih.gov

Similarly, the 2-carboxybenzenesulfonate anion can participate in robust hydrogen-bonding networks, particularly involving its carboxylate and sulfonate moieties. The potassium ions can mediate interactions between the anionic components, while the benzene (B151609) rings can stack upon one another. The balance of these interactions dictates the final assembled structure, which can range from simple dimers to complex, extended networks in both solution and the solid state.

Role in Hydrogen-Bonded Organic Frameworks and Supramolecular Polymerization

Hydrogen-bonded organic frameworks (HOFs) are porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. nih.gov The 2-carboxybenzenesulfonate anion is an ideal component for HOFs due to its possession of both strong hydrogen-bond donor (the carboxylic acid proton) and multiple acceptor sites (the carboxylate and sulphonate oxygens).

The use of sulfonates in constructing HOFs is a well-established strategy. Guanidinium (B1211019) organosulfonate (GS) systems, for instance, form robust and flexible host frameworks capable of trapping guest molecules. nih.gov The strong, directional hydrogen bonds between the guanidinium cation and the sulfonate anion are the primary driving force for assembly. The 2-carboxybenzenesulfonate anion can play a similar role, forming charge-assisted hydrogen bonds with suitable cationic partners to create stable, porous architectures.

Furthermore, the directional nature of the interactions can lead to supramolecular polymerization, forming one-dimensional chains or tapes. The self-assembly of sulfated peptide amphiphiles into long, rod-like supramolecular polymers showcases the ability of the sulfonate group to participate in extended, ordered structures. beilstein-journals.orgnih.gov This process relies on the formation of secondary structures, like β-sheets, which are stabilized by extensive hydrogen bonding. beilstein-journals.org

Metal-Ligand Coordination in Supramolecular Architectures

The 2-carboxybenzenesulfonate anion (2-SB²⁻) is a highly versatile ligand in coordination chemistry, capable of binding to metal ions through either its carboxylate group, its sulphonate group, or both. This versatility allows for the construction of a wide array of metal-organic architectures with varying dimensionalities.

A study on the complexes formed between 2-SB²⁻ and the uranyl ion (UO₂²⁺) vividly illustrates this adaptability. rsc.org In these systems, the 2-SB²⁻ ligand was found to engage in several distinct coordination modes, leading to structures ranging from discrete molecular complexes to infinite polymers.

Key findings from this research include:

Chelation and Bridging: The 2-SB²⁻ ligand can act as a chelating agent, binding to a single metal center through both a carboxylate oxygen and a sulphonate oxygen. rsc.org

Formation of Coordination Polymers: It can also bridge multiple metal centers, leading to the formation of extended structures. For example, a one-dimensional, ribbon-like coordination polymer was formed where 2-SB²⁻ ligands link uranyl centers. rsc.org

Heterometallic Assemblies: The ligand facilitates the creation of heterometallic frameworks. In one case, dimeric uranyl units are bridged by nickel(II) cations, with the 2-SB²⁻ ligand coordinating to both metal types to form a two-dimensional (2D) assembly. rsc.org

The specific coordination behavior and resulting architecture are highly dependent on factors such as the identity of the metal ion, the presence of other ligands, and the coordination number of the metal center. rsc.org

| Complex Formula | Metal Ions | Dimensionality | Key Structural Features |

|---|---|---|---|

| [UO₂(2-SB)₂Ni(cyclam)]·H₂O | U(VI), Ni(II) | 2D Assembly | Uranyl dimeric subunits bridged by Ni(II) cations. 2-SB²⁻ acts as a bridging ligand. |

| [UO₂(2-SB)₂Cu(R,S-Me₆cyclam)]₂·2H₂O | U(VI), Cu(II) | 0D (Molecular Tetranuclear) | Discrete tetranuclear complex with a 5-coordinate Cu(II) center. |

| [(UO₂)₂(2-SB)₂(C₂O₄)Cu(R,S-Me₆cyclam)] | U(VI), Cu(II) | 2D Assembly | A 2D network featuring a 6-coordinate Cu(II) center. |

| [PPh₄]₂[(UO₂)₂(2-SB)₃(H₂O)]·H₂O | U(VI) | 1D Polymer | A ribbon-like coordination polymer with a layered packing structure. |

Anion Recognition and Sensing via the Sulphonate Group

Anion recognition is a central theme in supramolecular chemistry, focusing on the design of receptors that can selectively bind specific anions. The 2-carboxybenzenesulfonate anion can be viewed from two perspectives in this context: as a target for recognition or as a component of a receptor.

The sulphonate group itself is a powerful hydrogen-bond acceptor, making it a key recognition site for hosts containing hydrogen-bond donors like amide or urea (B33335) groups. Furthermore, the interplay between the negatively charged sulphonate group and an aromatic ring gives rise to the phenomenon of anion–π interactions. rsc.org While cation-π interactions are well-known, the interaction between an anion and an electron-rich π-system is also a significant, structure-directing force. nih.gov In biomolecules, anion-π interactions between phosphate (B84403) groups and nucleobases are crucial for structure and function. nih.gov The sulphonate group of 2-carboxybenzenesulfonate can similarly interact with electron-deficient aromatic systems, providing a recognition motif for the design of synthetic receptors.

Exploiting π-Stacking Interactions in Designed Supramolecular Systems

The benzene ring of 2-carboxybenzenesulfonate is fundamental to its role in supramolecular assembly, primarily through π-stacking interactions. researchgate.net These non-covalent interactions occur between aromatic rings and can adopt various geometries, such as face-to-face or T-shaped, significantly influencing the final architecture of a molecular assembly. nih.gov

The electronic nature of the aromatic ring in 2-carboxybenzenesulfonate is heavily influenced by the presence of the electron-withdrawing carboxylate and sulphonate groups. This modification of the ring's electron density can be harnessed to tune the strength and nature of π-stacking interactions. Studies on related sulfoesters have shown that the presence of electron-withdrawing or electron-donating groups directly impacts the conformational preferences and the propensity for intramolecular π-stacking. rsc.org This principle can be extended to the intermolecular interactions of 2-carboxybenzenesulfonate, allowing for the rational design of crystal structures and other condensed-phase materials where the precise arrangement of molecules is controlled by a combination of π-stacking and hydrogen bonding.

Catalytic Applications

Potassium Hydrogen 2-Sulphonatobenzoate as a Catalyst or Co-Catalyst Component

This compound possesses both a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group. This dual functionality allows it to potentially act as a Brønsted acid catalyst. The presence of the potassium ion introduces a salt component, which can influence its solubility and stability in different reaction media. While direct use as a primary catalyst is not widely documented, it is plausible that it could serve as a co-catalyst or a precursor for more complex catalytic systems. For instance, its acidic nature could be utilized to promote reactions that are accelerated by protons.

Role in Acid-Catalyzed Organic Reactions

The sulfonic acid group in this compound is a strong acid, comparable in strength to sulfuric acid. cas.org Such groups are known to be effective catalysts for a variety of acid-catalyzed organic reactions. These include:

Esterification: The reaction between a carboxylic acid and an alcohol to form an ester is a classic example of an acid-catalyzed reaction. google.com Sulfonic acids are frequently used as catalysts in this process.

Hydrolysis: The cleavage of chemical bonds by the addition of water, such as the hydrolysis of esters or amides, is another reaction catalyzed by strong acids.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. Aldol condensations and related reactions can be catalyzed by acids.

The parent compound, 2-sulfobenzoic acid, and other sulfonated aromatic compounds have been shown to be effective in such transformations. It is reasonable to infer that this compound would exhibit similar catalytic activity, with the potassium salt form potentially offering advantages in terms of handling and solubility.

Applications in Homogeneous and Heterogeneous Catalysis

Homogeneous Catalysis: Due to its solubility in polar solvents like water, this compound could be employed as a homogeneous acid catalyst. In this role, it would be intimately mixed with the reactants in the liquid phase, allowing for efficient catalysis.

Heterogeneous Catalysis: The principles of using sulfonated aromatic compounds extend to the creation of solid acid catalysts. While this compound itself is a crystalline solid, its application as a heterogeneous catalyst would likely involve its immobilization on a solid support. A common strategy is the sulfonation of carbon-based materials, which creates a stable solid acid catalyst with a high density of -SO3H groups. These materials are advantageous as they can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis using Sulfonated Acids

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Dissolved in the reaction medium | Solid, separate phase from reactants |

| Catalyst-Reactant Contact | High, molecular level | Interfacial, depends on surface area |

| Catalyst Separation | Often difficult, may require distillation or extraction | Generally straightforward (e.g., filtration) |

| Potential for Recycling | Challenging | High |

| Example | This compound dissolved in a polar solvent | Sulfonated carbon materials |

Mechanistic Studies of Catalytic Action

The catalytic action of this compound in acid-catalyzed reactions is predicated on the donation of a proton from its sulfonic acid group. The general mechanism for acid-catalyzed esterification, for example, involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which activates the carbonyl group towards nucleophilic attack.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation of the ester to release the final product and regenerate the acid catalyst.

The efficiency of the catalyst is related to its acidity (pKa). Sulfonic acids are very strong acids, which makes them effective catalysts for these types of reactions. cas.org

Design and Synthesis of Sulphonatobenzoate-Derived Ligands for Metal Catalysis

The carboxylate and sulfonate groups of the 2-sulphonatobenzoate moiety can act as ligands, binding to metal centers to form coordination complexes or metal-organic frameworks (MOFs). The design and synthesis of such ligands are of significant interest in the development of novel catalysts.

The bifunctional nature of the ligand, with both a "hard" carboxylate oxygen and a "softer" sulfonate oxygen, allows for versatile coordination modes. This can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity. For instance, sulfonate-containing ligands have been incorporated into MOFs, which are porous materials with potential applications in catalysis, gas storage, and separation. The synthesis of such materials often involves the reaction of a metal salt with the organic ligand under solvothermal conditions.

Exploration in Sustainable Catalytic Processes

The development of sustainable or "green" catalytic processes is a major focus of modern chemistry. This involves the use of non-toxic, recyclable catalysts and environmentally benign solvents. Sulfonated catalysts, particularly in their heterogeneous form, align well with these principles.

The use of solid acid catalysts derived from the sulfonation of renewable resources, such as biomass, is an active area of research. These catalysts can replace corrosive and difficult-to-recycle liquid acids like sulfuric acid. While specific studies on this compound in this context are scarce, its inherent properties as a strong acid and its potential for incorporation into solid supports suggest that it could be a valuable component in the design of sustainable catalytic systems.

Environmental Chemistry and Fate

Degradation Pathways in Environmental Compartments (e.g., Aquatic Systems, Soil Matrices)

The degradation of 2-sulphonatobenzoate in the environment can occur through both biotic and abiotic pathways. In soil and aquatic systems, microbial-mediated degradation is a primary route of transformation, particularly under aerobic conditions.

Aerobic degradation has been observed in soil bacteria. For instance, Pseudomonas species have demonstrated the ability to utilize 2-sulphonatobenzoate as a sole source of carbon, sulfur, and energy. The initial step in this aerobic pathway involves the dioxygenolytic elimination of the sulfo group, releasing it as sulfite (B76179). oup.comnih.gov The sulfite is subsequently oxidized to sulfate (B86663). oup.com This desulfonation step results in the formation of catechols, such as 2,3-dihydroxybenzoate, which are common intermediates in the degradation of aromatic compounds. oup.comnih.gov These catechols then undergo ring cleavage, typically a meta-cleavage, mediated by enzymes like 2,3-dihydroxybenzoate 3,4-dioxygenase, further breaking down the molecule. oup.com

While specific studies on the anaerobic degradation of 2-sulphonatobenzoate are limited, the fate of related aromatic compounds under anaerobic conditions suggests potential pathways. Anaerobic degradation of aromatic compounds often proceeds through initial reduction of the aromatic ring, followed by ring cleavage. For sulfonated compounds, the cleavage of the carbon-sulfur bond is a critical step. In various anaerobic microbial communities, dissimilatory sulfate reduction is a key process where sulfate is used as an electron acceptor. mdpi.com It is plausible that under sulfate-reducing conditions, the sulfonate group could be utilized by specific bacteria. The degradation of other substituted benzoates, like 2-aminobenzoic acid, has been shown to proceed via formation of a CoA-thioester (benzoyl-CoA), followed by reductive deamination and subsequent ring reduction. chemsafetypro.com A similar pathway involving initial activation to a CoA-ester could potentially be involved in the anaerobic catabolism of 2-sulphonatobenzoate.

Abiotic degradation through photolysis may also contribute to the transformation of 2-sulphonatobenzoate in sunlit surface waters. Studies on structurally similar compounds like 2-phenylbenzimidazole-5-sulfonic acid (PBSA) indicate that direct photolysis can occur, leading to desulfonation and cleavage of the aromatic structure. researchgate.netnih.gov

Microbial Transformations and Potential for Bioremediation

The ability of certain microorganisms to transform 2-sulphonatobenzoate opens up possibilities for bioremediation of contaminated sites. Bioremediation leverages natural biological activities to degrade or detoxify contaminants. tubitak.gov.tryoutube.com For 2-sulphonatobenzoate, bioaugmentation, which involves introducing specific, competent microbial strains to a contaminated environment, is a promising strategy. tubitak.gov.tr

Several bacterial strains have been identified that can metabolize 2-sulphonatobenzoate. These microorganisms are typically isolated from contaminated soils, suggesting a natural adaptation to this xenobiotic compound.

| Microorganism | Degradation Conditions | Key Findings | Reference(s) |

| Pseudomonas sp. strain SB(W) | Aerobic; sole carbon, sulfur, and energy source | Utilized 2-sulphobenzoate; nearly stoichiometric release of sulfate. Did not grow on 3- or 4-sulphobenzoate. | nih.gov |

| Pseudomonas sp. strain RW611 | Aerobic; sole carbon, sulfur, nitrogen, and energy source | Mineralized 2-sulphonatobenzoate via dioxygenolytic elimination of the sulfo group as sulfite. | oup.com |

| Variovorax sp. strain RM6 | Aerobic; carbon and sulfur source | Capable of degrading 2-sulphonatobenzoate. | researchgate.net |

These findings indicate that specific bacterial strains possess the enzymatic machinery to break the stable carbon-sulfur bond of 2-sulphonatobenzoate. The enzymes involved, such as dioxygenases, are key to the initial attack on the aromatic ring. oup.com The potential for bioremediation could be enhanced by using microbial consortia, where different species work synergistically to degrade the compound and its metabolites. frontiersin.orgresearchgate.net Furthermore, optimizing environmental conditions such as pH, temperature, and nutrient availability can significantly improve the efficiency of microbial degradation in soil and water. mdpi.com

Photolytic and Hydrolytic Stability Investigations

The stability of a chemical in the presence of light (photolytic stability) and water (hydrolytic stability) are crucial factors in determining its persistence in the environment.

Photolytic Stability: Direct scientific studies on the photolytic stability of Potassium hydrogen 2-sulphonatobenzoate are not extensively available. However, research on the structurally related sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) provides valuable insights. The photodegradation of PBSA has been shown to be a relevant transformation mechanism in aquatic environments. researchgate.netnih.gov Direct photolysis is considered the primary pathway for its elimination in sunlit surface waters. researchgate.netnih.gov The process is influenced by pH, with both acidic and basic conditions facilitating direct photolysis. researchgate.netnih.gov The quantum yield for PBSA direct photolysis was determined to be 2.70 × 10⁻⁴ in a pH 6.8 buffer solution, indicating a relatively slow process without photosensitizers. researchgate.netnih.gov The degradation pathways for PBSA include desulfonation and cleavage of the benzimidazole (B57391) ring. researchgate.netnih.gov Given the structural similarities, it is plausible that 2-sulphonatobenzoate also undergoes photolytic degradation in the environment, likely involving desulfonation and subsequent breakdown of the aromatic ring.

Hydrolytic Stability: this compound is a salt of a strong acid (sulfonic acid) and a weaker acid (carboxylic acid). The sulfonate group itself is generally resistant to hydrolysis due to the strong carbon-sulfur bond. The compound is described as a water-soluble, hydrophilic compound. biosynth.com While specific experimental data on the hydrolysis rate of 2-sulphonatobenzoate under various environmental pH conditions is lacking in the reviewed literature, compounds with such functional groups are generally considered to be hydrolytically stable. Significant hydrolysis is not expected to be a major degradation pathway under typical environmental conditions (pH 5-9).

Environmental Transport and Distribution Modeling (e.g., Air-Water Partitioning)

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, which are used as inputs for environmental models. cdc.govnih.gov Key parameters include the soil organic carbon-water (B12546825) partition coefficient (Koc) and the Henry's Law constant (H).

Environmental Transport: The mobility of a substance in soil is inversely related to its adsorption to soil particles, a process often quantified by the soil adsorption coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). chemsafetypro.com For ionizable organic chemicals like 2-sulphonatobenzoate, sorption is highly dependent on the soil pH and the compound's pKa values. whiterose.ac.uknih.gov As an acid, 2-sulphonatobenzoate will exist predominantly in its anionic form in most environmental soils and waters (pH > 4). Anionic compounds generally exhibit low adsorption to negatively charged soil components like clay and organic matter due to electrostatic repulsion, leading to high mobility. chemsafetypro.com Therefore, this compound is expected to be highly mobile in soil and have a high potential to leach into groundwater. Its high water solubility further supports its potential for transport in aqueous systems. biosynth.comproakademia.eu

Distribution Modeling: Specific, experimentally determined values for the Koc and Henry's Law constant for this compound are not readily available in the scientific literature. However, these can be estimated based on its chemical structure.

Air-Water Partitioning (Henry's Law Constant): The Henry's Law constant (H) describes the partitioning of a chemical between air and water and is a measure of its volatility. wikipedia.orgcopernicus.org For compounds like this compound, which is a salt and exists as an ion in water, the vapor pressure is extremely low. Consequently, the Henry's Law constant is expected to be very low, indicating that the compound is essentially non-volatile from water. epa.gov This means that it will predominantly reside in the aqueous phase rather than partitioning to the atmosphere.

Soil-Water Partitioning (Koc): The Koc value indicates the tendency of a chemical to adsorb to soil organic carbon. chemsafetypro.com As mentioned, due to its anionic nature in typical environmental pH ranges, 2-sulphonatobenzoate is expected to have a very low Koc value. Low Koc values (e.g., <100 L/kg) are indicative of high mobility in soil. europa.eu

The lack of specific experimental data for these parameters represents a knowledge gap in accurately modeling the environmental fate of this compound.

Identification and Characterization of Environmental Metabolites

Research on the aerobic degradation by Pseudomonas species has successfully characterized key transient metabolites.

| Degradation Process | Parent Compound | Identified Metabolites | Research Finding | Reference(s) |

| Aerobic Biodegradation | 2-Sulphobenzoic acid | 2,3-Dihydroxybenzoic acid | Identified as the more abundant, initial metabolite following desulfonation. | nih.gov |

| Aerobic Biodegradation | 2-Sulphobenzoic acid | Salicylic (B10762653) acid | Identified as a second, less abundant transient metabolite. | nih.gov |

| Aerobic Mineralization | 2-Sulphobenzoate | 2,3-Dihydroxybenzoate | Product of desulfonation which then undergoes meta-cleavage. | oup.com |

The degradation pathway initiated by Pseudomonas sp. strain SB(W) involves the formation of 2,3-dihydroxybenzoic acid and salicylic acid, both of which could serve as growth substrates for the same organism, indicating further degradation. nih.gov Similarly, Pseudomonas sp. strain RW611 was found to convert 2-sulphonatobenzoate to 2,3-dihydroxybenzoate. oup.com

In photolytic degradation, studies of the related compound PBSA suggest that hydroxylation products and the desulfonated parent structure (2-phenyl-1H-benzimidazole) can be formed, along with ring-opening intermediates. researchgate.netnih.gov This suggests that under sunlight, environmental metabolites of this compound could include hydroxylated sulphonatobenzoates and catechol, prior to complete mineralization.

Advanced Analytical Methodologies

Use as a Chemical Reference Standard in Volumetric Analysis and pH Buffer Systems

While Potassium hydrogen phthalate (B1215562) (KHP) is more commonly documented and utilized as a primary standard in volumetric analysis and for the preparation of pH buffer solutions, the principles underpinning its use can be extended to similar compounds like Potassium hydrogen 2-sulphonatobenzoate. bipm.orgdemarcheiso17025.comnih.govscharlab.comsigmaaldrich.com KHP is a certified secondary standard reference material, traceable to primary standards from institutions like the National Institute of Standards and Technology (NIST) and the Physikalisch-Technische Bundesanstalt (PTB). bipm.orgsigmaaldrich.commerckmillipore.comscharlab.com It is used to calibrate pH instruments and electrodes. bipm.orgscharlab.comresearchgate.net For instance, a 0.05 mol/kg solution of KHP has a certified pH of 4.005 at 25°C. helixchrom.com

Solutions of KHP are prepared with specified molality, and their pH values are determined using cells without liquid junction, a fundamental electrochemical method. nih.gov The stability and non-hygroscopic nature of KHP make it an excellent choice for a primary standard in acid-base titrations to standardize alkali solutions. scharlab.com Given that 2-Sulfobenzoic acid is a water-soluble, hydrophilic compound, its monopotassium salt, this compound, would also be expected to be water-soluble, a key characteristic for a titrimetric standard. biosynth.com

The utility of a substance as a pH buffer is centered on its pKa value. A buffer is most effective at maintaining a pH close to its pKa. Biological and chemical processes are often highly pH-dependent, necessitating the use of buffer systems to resist significant pH changes. technologynetworks.comdtu.dkresearchgate.net Phosphate (B84403) buffer systems, for example, are a mixture of a weak acid (dihydrogen phosphate) and its conjugate base (monohydrogen phosphate). dtu.dk Similarly, a solution of this compound would buffer at a pH related to the second pKa of 2-sulfobenzoic acid.

Table 1: Comparison of Phthalate and Tartrate-based pH Buffer Standards

| Buffer System | pH at 25°C | Traceability | Common Use |

| Potassium Hydrogen Phthalate | 4.005 (0.05 mol/kg) helixchrom.com | NIST, PTB bipm.orgmerckmillipore.com | Calibration of pH meters bipm.orgresearchgate.net |

| Potassium Hydrogen Tartrate | Not specified | Not specified | pH buffer solution |

| Phosphate Buffer | 7.00 (25°C) merckmillipore.com | NIST, PTB merckmillipore.com | General laboratory buffer merckmillipore.com |

Chromatographic Separation and Detection Techniques (e.g., HPLC-UV/MS, GC-MS)

Chromatographic techniques are powerful tools for separating and quantifying components in a mixture.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a primary method for the analysis of non-volatile organic compounds like this compound. HPLC methods have been developed for related compounds like benzoic acid and other aromatic acids. helixchrom.comusda.govresearchgate.netresearchgate.net The separation is typically achieved on a reversed-phase column, and the mobile phase often consists of a buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. helixchrom.comusda.gov Detection by UV is possible due to the aromatic ring in the molecule, which absorbs UV light. ju.edu.etresearchgate.netresearchgate.net For instance, benzoic acid can be detected at wavelengths around 225-230 nm. ju.edu.etresearchgate.net Coupling HPLC with MS provides greater specificity and can be used for structural confirmation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. Sulfonic acids and their salts are non-volatile, which makes direct GC analysis challenging. chromforum.orgacs.org Therefore, a derivatization step is typically required to convert the sulfonic acid group into a more volatile derivative, such as a methyl ester. chromforum.org This derivatized analyte can then be analyzed by GC-MS. This technique is widely used for the analysis of aromatic compounds in various matrices. thermofisher.comnih.gov The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte upon electron ionization. nist.govnist.gov

Table 2: Chromatographic Data for Related Aromatic Acids

| Compound | Analytical Method | Column | Mobile Phase/Conditions | Detection |

| Benzoic Acid | HPLC | Amaze HA Mixed-Mode helixchrom.com | Acetonitrile, Water, Ammonium Acetate usda.gov | UV (254 or 280 nm) usda.gov |

| Sorbic Acid | HPLC | C18 researchgate.net | Acetate buffer, Methanol researchgate.net | UV researchgate.net |

| Aromatic Sulfonates | Capillary Electrophoresis | Fused Silica Capillary | Sodium Borate Buffer (pH 9.3) nih.gov | UV, Fluorescence nih.gov |

| 2-Sulfobenzoic acid | GC-MS (as derivative) | Not specified | Temperature programming | MS (Electron Ionization) nih.gov |

Advanced Spectroscopic Quantification Methods

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of compounds that absorb light in the UV-Vis region. technologynetworks.comsemanticscholar.org For this compound, the presence of the benzene (B151609) ring results in UV absorbance. biosynth.com A quantitative method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and creating a calibration curve using standards of known concentration. For example, methods for the determination of benzoic acid in beverages often utilize UV-Vis spectrophotometry with a λmax around 225 nm. ju.edu.et The method's accuracy can be validated through recovery studies. ju.edu.etijprajournal.com

Electroanalytical Methods for Detection and Characterization

Electroanalytical methods offer high sensitivity and are based on the electrochemical properties of the analyte. While specific methods for this compound are not readily found in the searched literature, general electroanalytical techniques could be adapted for its analysis. Techniques such as capillary electrophoresis have been successfully applied to the separation and analysis of a variety of aromatic sulfonates. nih.gov In this method, charged molecules migrate in a capillary under the influence of an electric field, and their detection is often performed by UV absorbance. nih.gov This approach allows for the determination of aromatic sulfonates in water samples at low microgram-per-liter levels. nih.gov

Method Validation and Uncertainty Assessment in Chemical Analysis

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. ijprajournal.comnih.gov Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijprajournal.comnih.gov

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. nih.gov

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. ijprajournal.com

Accuracy refers to the closeness of the test results to the true value and is often assessed through recovery studies on spiked samples. ju.edu.etijprajournal.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ju.edu.et

Uncertainty assessment is the process of quantifying the doubt associated with a measurement result. demarcheiso17025.comresearchgate.netut.ee It provides a range within which the true value is believed to lie with a certain level of confidence. An uncertainty budget is a systematic way of identifying and quantifying all the potential sources of uncertainty in an analysis. researchgate.netdtu.dk These sources can include the weighing process, the purity of the reference standard, the calibration of instruments, and the repeatability of the measurement. researchgate.netnih.gov For instance, in a qNMR experiment, major contributors to the uncertainty budget often include the weighing of the sample and the internal standard, and the purity of the internal standard. nih.gov The combined standard uncertainty is calculated by combining the individual uncertainty components, and the expanded uncertainty is typically reported, which provides a coverage interval (e.g., 95% confidence). demarcheiso17025.com

Q & A

Q. What mechanistic insights can be gained from studying its role in asymmetric catalysis?

- Methodological Answer :

- Kinetic Profiling : Monitor enantioselectivity (ee >90%) in Diels-Alder reactions via chiral HPLC.

- In Situ Spectroscopy : Use Raman spectroscopy to track potassium coordination during catalysis.

- Isotopic Labeling : S-labeled sulphonate groups elucidate sulfur’s electronic role in transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.